2-(furan-2-carboxamido)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)oxazole-4-carboxamide

Beschreibung

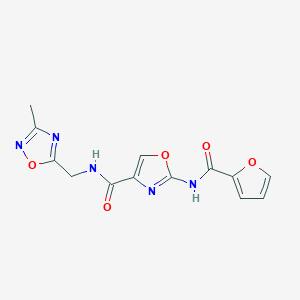

2-(Furan-2-carboxamido)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)oxazole-4-carboxamide is a heterocyclic compound featuring an oxazole core substituted with a furan-2-carboxamido group at position 2 and a (3-methyl-1,2,4-oxadiazol-5-yl)methyl group on the carboxamide nitrogen. This structure combines three distinct heterocycles (oxazole, furan, and 1,2,4-oxadiazole), which may confer unique physicochemical and biological properties.

Eigenschaften

IUPAC Name |

2-(furan-2-carbonylamino)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1,3-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N5O5/c1-7-15-10(23-18-7)5-14-11(19)8-6-22-13(16-8)17-12(20)9-3-2-4-21-9/h2-4,6H,5H2,1H3,(H,14,19)(H,16,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJSLAQDBSADNLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CNC(=O)C2=COC(=N2)NC(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 2-(furan-2-carboxamido)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)oxazole-4-carboxamide is a novel derivative that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, supported by relevant data and case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features a furan ring and an oxadiazole moiety, which are known for their diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of oxadiazole derivatives. For instance, compounds structurally similar to this compound have shown significant activity against various bacterial strains.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4a | E. coli | 280 μg/mL |

| 4b | S. aureus | 265 μg/mL |

| 4c | B. cereus | 230 μg/mL |

These results suggest that modifications in the structure can enhance antimicrobial efficacy, making such compounds promising candidates for further development in drug discovery .

Anticancer Activity

The anticancer potential of the compound has also been explored. In vitro studies have demonstrated that derivatives with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

| Cell Line | Compound Concentration (μg/mL) | Cell Viability (%) |

|---|---|---|

| HepG2 | 20 | 33.29 |

| MCF-7 | 20 | 41.81 |

| Huh-7 | 20 | 45.09 |

These findings indicate that the compound can effectively reduce cell viability in cancer cells, with structure–activity relationship (SAR) studies suggesting that electron-donating groups enhance anticancer activity .

The proposed mechanism of action for this compound involves interaction with specific molecular targets within the cell. It may inhibit key enzymes or pathways involved in cell proliferation and survival, similar to other oxadiazole derivatives known for their anticancer properties .

Case Studies

- Study on Anticancer Activity : A study evaluated the anticancer effects of various oxadiazole derivatives, including those related to our compound. The results indicated that modifications in substituents significantly influenced the activity against HepG2 cells, where some derivatives showed up to 66.71% inhibition compared to standard treatments .

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of derivatives similar to our compound, revealing effectiveness against both Gram-positive and Gram-negative bacteria with varying MIC values .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core heterocycles and substituent patterns. Below is a detailed comparison using data from patents, synthetic studies, and related derivatives.

Analogs with Benzamide Cores

Several compounds in and replace the oxazole core with benzamide but retain the (3-methyl-1,2,4-oxadiazol-5-yl)methyl group. For example:

- N-[2-[(3,5-dichloro-2-pyridinyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide (Compound 45, ): Core: Benzamide. Substituents: (3-methyl-1,2,4-oxadiazol-5-yl)methylthio group at position 2. Molecular Weight: ~450 g/mol (estimated). Key Difference: The thioether linker and pyridinylaminoethyl side chain may enhance solubility but reduce metabolic stability compared to the oxazole-based target compound .

- 2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-N-[2-[(2-nitrophenyl)amino]ethyl]-benzamide (): Core: Benzamide. Substituents: Nitrophenylaminoethyl group introduces electron-withdrawing effects. Potential Application: Patented for anticancer or antiviral use, suggesting shared bioactivity with the target compound .

Analogs with Isoxazole or Oxazole Cores

5-(Furan-2-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-3-carboxamide () :

- N-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-furamide (): Core: Furan-2-carboxamide. Substituents: 4-chlorophenyl-oxadiazole and ethyl group.

Analogs with Thiazole or Thienyl Substituents

- N-[2-(2-Benzothiazolylamino)ethyl]-2-[(2-Thienylmethyl)thio]-benzamide (Compound 55, ): Core: Benzamide. Substituents: Thienylmethylthio and benzothiazolylamino groups. Key Difference: Thienyl and benzothiazole substituents may enhance π-stacking but introduce steric bulk absent in the target compound .

Structural and Functional Analysis

Table 1: Key Structural and Molecular Features

Key Observations:

Core Heterocycle Influence : Oxazole and isoxazole cores provide planar rigidity, whereas benzamide derivatives offer greater synthetic flexibility.

Substituent Effects : The (3-methyl-1,2,4-oxadiazol-5-yl)methyl group is a recurring motif in patented bioactive compounds, suggesting its role in target engagement .

Molecular Weight : The target compound (~350 g/mol) falls within the ideal range for oral bioavailability, unlike bulkier analogs (e.g., ~450 g/mol in benzamide derivatives) .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2-(furan-2-carboxamido)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)oxazole-4-carboxamide?

The synthesis typically involves multi-step heterocyclic coupling reactions. For example, a thione intermediate (e.g., 4-amino-5-(furan-2-yl)-1,2,4-triazole-3-thione) is reacted with chloroacetamide derivatives under reflux in ethanol with aqueous KOH. The reaction mixture is heated for 1–3 hours, followed by precipitation in water, filtration, and recrystallization from ethanol to isolate the product . Key steps include:

- Thione activation : Deprotonation with KOH to generate nucleophilic sulfur.

- Nucleophilic substitution : Reaction with chloroacetamide derivatives to form sulfanyl linkages.

- Purification : Recrystallization ensures purity (>95% by NMR).

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?

1H and 13C NMR spectroscopy are essential for confirming the connectivity of the furan, oxadiazole, and oxazole moieties. For example:

- 1H NMR : Furan protons resonate at δ 6.3–7.2 ppm, while the oxadiazole methyl group appears as a singlet near δ 2.5 ppm.

- 13C NMR : The carbonyl carbons (amide and oxazole) appear at δ 160–170 ppm .

Additional characterization via IR (amide C=O stretch at ~1650 cm⁻¹) and high-resolution mass spectrometry (HRMS) validates molecular weight.

Q. How can researchers assess the compound’s solubility for in vitro bioactivity assays?

Solubility is determined in polar aprotic solvents (e.g., DMSO) and aqueous buffers (pH 1.2–7.4) using UV-Vis spectroscopy or HPLC. For instance:

- DMSO solubility : Typically >50 mg/mL.

- Aqueous solubility : Poor (<0.1 mg/mL in PBS), necessitating DMSO stock solutions diluted to <1% in assays .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the compound’s electronic properties and reactivity?

Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets like 6-31G* optimizes geometry and calculates frontier molecular orbitals (HOMO/LUMO). Key steps:

Q. What experimental designs are optimal for evaluating structure-activity relationships (SAR) in anti-exudative studies?

Use a randomized block design with split-split plots to test derivatives with varied substituents. For example:

Q. How can contradictions in biological activity data between in vitro and in vivo models be resolved?

- Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsome assays) to identify rapid clearance.

- Formulation optimization : Use liposomal encapsulation to enhance bioavailability if poor solubility limits in vivo efficacy .

- Dose adjustment : Apply allometric scaling from rodent models to refine human-equivalent dosing.

Q. What alternative synthetic routes could improve yield or reduce side products?

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 190°C for 10 minutes) while maintaining >85% yield .

- Catalytic methods : Use Pd/C or CuI to catalyze heterocyclic coupling, minimizing byproducts like disulfides .

- Flow chemistry : Continuous processing enhances reproducibility for scale-up.

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Derivatives

| Parameter | Optimal Condition | Yield Range | Reference |

|---|---|---|---|

| Reaction solvent | Ethanol/water (1:1) | 60–90% | |

| Temperature | Reflux (78–80°C) | 70–85% | |

| Catalyst | None (base-mediated) | 65–80% | |

| Microwave heating | 190°C, 10 min | 85–93% |

Q. Table 2. Computational Parameters for DFT Studies

| Functional | Basis Set | HOMO (eV) | LUMO (eV) |

|---|---|---|---|

| B3LYP | 6-31G* | -6.2 | -1.8 |

| M06-2X | 6-311++G** | -6.5 | -2.1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.